5-Hydroxypyrimidin-4(3H)-one
Overview
Description
5-Hydroxypyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxyl group at the 5-position and a keto group at the 4-position, making it a versatile intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Related compounds such as triazole-pyrimidine hybrids have been shown to interact with proteins like atf4 and nf-kb .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Cellular Effects
Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells
Molecular Mechanism
Some pyrimidine derivatives have been found to interact favorably with active residues of ATF4 and NF-kB proteins, suggesting a possible mechanism of action through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetamide with formamide in the presence of a base such as sodium methoxide can yield this compound. The reaction typically requires heating to facilitate the cyclization process.
Another method involves the use of 2,4-dioxo-5-aminopyrimidine as a starting material. This compound can be treated with hydroxylamine hydrochloride in the presence of a base to introduce the hydroxyl group at the 5-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial factors in industrial production. Common techniques include recrystallization and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a keto group, resulting in the formation of 4,5-dioxopyrimidine.
Reduction: The keto group at the 4-position can be reduced to form 5-hydroxypyrimidine-4-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: 4,5-Dioxopyrimidine
Reduction: 5-Hydroxypyrimidine-4-ol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxypyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for nucleic acid analogs.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypyrimidine: Lacks the keto group at the 4-position.
4,5-Dioxopyrimidine: Contains an additional keto group at the 5-position.
5-Aminopyrimidine-4-one: Contains an amino group at the 5-position instead of a hydroxyl group.
Uniqueness
5-Hydroxypyrimidin-4(3H)-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
5-hydroxy-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCOLWAKIPNTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329157 | |
Record name | 5-Hydroxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15837-41-9 | |
Record name | 5-Hydroxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-Hydroxypyrimidin-4(3H)-one influence its ability to inhibit influenza endonuclease?
A1: The research suggests that the position of the phenyl substituent on the pyrimidinone ring significantly impacts the inhibitory activity of this compound derivatives. [] The study found that the 5-aza analogue, specifically 5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one, displayed notable endonuclease inhibition. This activity is likely linked to the compound's ability to chelate metal ions within the enzyme's active site, a characteristic shared with other active inhibitors in this class. [] Further research exploring various phenyl substitutions on the this compound scaffold is needed to fully elucidate the structure-activity relationship.
Q2: Are there any crystallographic studies showing how this compound interacts with influenza endonuclease?
A2: While the provided abstracts do not mention specific crystallographic data for this compound itself, one study reports a crystal structure of influenza 2009 H1N1 endonuclease bound to a closely related compound, 2-(4-(1H-tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one. [] This structural information could offer valuable insights into the binding mode and interactions of this compound derivatives with the enzyme's active site. Examining the similarities and differences in binding between these related compounds could guide the design of more potent and selective influenza endonuclease inhibitors.
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